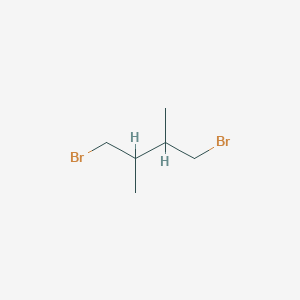
1,4-Dibromo-2,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and fourth carbon atoms, and two methyl groups are attached to the second and third carbon atoms. This compound is known for its use in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dimethylbutane can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane. This reaction involves the removal of hydrogen bromide (HBr) from the tetrabromo compound, resulting in the formation of the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 2,3-dimethylbutane. This process requires the use of bromine (Br2) as a reagent and is carried out under controlled conditions to ensure the selective bromination at the desired positions on the butane molecule .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,3-dimethyl-1,3-butadiene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2,3-dimethylbutane and 1,4-diamino-2,3-dimethylbutane.
Elimination Reactions: The major product is 2,3-dimethyl-1,3-butadiene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound is utilized in the preparation of functional polymers through multicomponent cyclopolymerizations.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2,3-dimethylbutane primarily involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- **1,2-Dib
Propiedades
Número CAS |
54462-70-3 |
|---|---|
Fórmula molecular |
C6H12Br2 |
Peso molecular |
243.97 g/mol |
Nombre IUPAC |
1,4-dibromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(3-7)6(2)4-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
STFHKSYRFIGDIE-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


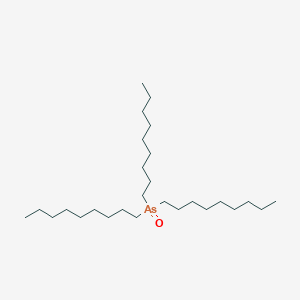

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)


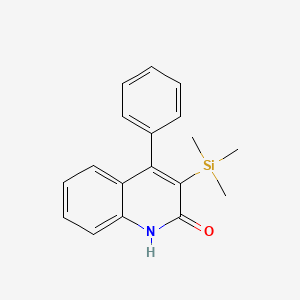
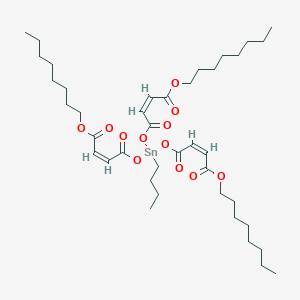
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
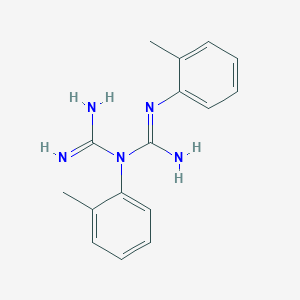
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

